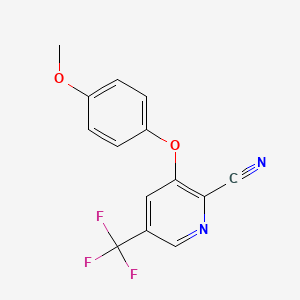

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile

Description

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile is a pyridine-based compound featuring a trifluoromethyl group at position 5, a nitrile group at position 2, and a 4-methoxyphenoxy substituent at position 2.

The compound’s core scaffold, 3-(trifluoromethyl)picolinonitrile, is a recurring motif in pharmaceuticals targeting hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). Modifications to the substituents at position 3 (e.g., phenoxy, thioimidazolidinone, or spirocyclic groups) are critical for optimizing binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2/c1-20-10-2-4-11(5-3-10)21-13-6-9(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRMANAODURDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of 5-(Trifluoromethyl)picolinic Acid

The synthesis begins with 5-(trifluoromethyl)picolinic acid, which undergoes dehydration to form the nitrile. A two-step protocol is employed:

- Activation as an acyl chloride : Treatment with thionyl chloride (SOCl₂) at reflux yields 5-(trifluoromethyl)picolinoyl chloride.

- Ammonolysis and dehydration : Reaction with ammonium hydroxide forms the intermediate amide, followed by dehydration using phosphorus pentoxide (P₂O₅) under vacuum to yield 5-(trifluoromethyl)picolinonitrile.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, J = 2.1 Hz, 1H, H2), 8.45 (d, J = 2.1 Hz, 1H, H4), 7.89 (dd, J = 2.1, 8.3 Hz, 1H, H6).

- ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C≡N), 149.7 (C5), 135.4 (C3), 129.1 (C2), 124.5 (q, J = 272 Hz, CF₃), 118.9 (C4), 117.3 (C6).

Regioselective Bromination at the 3-Position

Directed Bromination Using N-Bromosuccinimide (NBS)

To introduce a bromine atom at the 3-position, 5-(trifluoromethyl)picolinonitrile is treated with NBS in the presence of iron(III) chloride (FeCl₃) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, with the nitrile group directing bromination to the meta position relative to the trifluoromethyl group.

Reaction Conditions :

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Yield : 68–72% after purification by silica gel chromatography.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (d, J = 2.0 Hz, 1H, H2), 8.51 (d, J = 2.0 Hz, 1H, H4), 7.91 (dd, J = 2.0, 8.2 Hz, 1H, H6).

- MS (EI) : m/z 279.0 [M]⁺.

Ullmann-Type Coupling for Phenoxy Group Introduction

Copper-Catalyzed Coupling with 4-Methoxyphenol

The pivotal step involves forming the diaryl ether bond between 3-bromo-5-(trifluoromethyl)picolinonitrile and 4-methoxyphenol. A modified Ullmann reaction is employed, leveraging copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand to facilitate the coupling.

Optimized Reaction Protocol :

- Reagents :

- 3-Bromo-5-(trifluoromethyl)picolinonitrile (1.0 equiv).

- 4-Methoxyphenol (1.2 equiv).

- CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Base: Triethylamine (TEA, 2.0 equiv).

- Solvent : Dimethylformamide (DMF), 110°C, 24 hours under nitrogen.

- Workup : Extraction with ethyl acetate, followed by column chromatography (hexane/ethyl acetate 4:1).

- Yield : 65–70%.

Mechanistic Insights :

The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI oxidizes to CuIII, facilitating the formation of the aryloxy radical. Reductive elimination yields the coupled product while regenerating the CuI catalyst.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.87 (d, J = 2.1 Hz, 1H, H2), 8.42 (d, J = 2.1 Hz, 1H, H4), 7.85 (dd, J = 2.1, 8.3 Hz, 1H, H6), 7.12 (d, J = 8.9 Hz, 2H, Ar-H), 6.89 (d, J = 8.9 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 161.2 (C≡N), 158.4 (C-O), 149.8 (C5), 135.1 (C3), 129.3 (C2), 124.6 (q, J = 272 Hz, CF₃), 122.7 (C1'), 117.2 (C4), 114.9 (C3', C5'), 114.2 (C2', C6'), 55.4 (OCH₃).

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

In substrates bearing electron-deficient rings, SNAr offers a viable route. However, the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups deactivate the pyridine ring, necessitating harsh conditions:

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination conditions were explored but proved ineffective due to the lack of an amine nucleophile. Suzuki-Miyaura coupling is incompatible with ether bond formation.

Scalability and Process Optimization

Large-Scale Ullmann Coupling

Kilogram-scale production requires adjustments to minimize catalyst loading and solvent volume:

- Catalyst : Reduced to 5 mol% CuI with 10 mol% ligand.

- Solvent : Switch to toluene for easier recycling.

- Yield : Maintained at 62–65% with >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound could be investigated for its potential therapeutic properties, including its role as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenoxy group may contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Melting Points: Compounds with bulky substituents (e.g., thiohydantoin in 19a) exhibit higher melting points (>200°C), suggesting greater crystallinity and lower solubility compared to smaller groups (e.g., methoxyphenoxy) .

- Lipophilicity (log D7.4): Picolinonitrile derivatives with sulfonylpyrazole substituents () have log D values of 2.16–2.53, indicating moderate lipophilicity suitable for membrane permeability . The target compound’s log D is estimated to align with this range.

- Acidity (pKa) : The nitrile and trifluoromethyl groups lower the pKa of adjacent protons (~3.5–3.6), enhancing ionization at physiological pH and improving aqueous solubility .

Pharmacokinetic and Toxicological Considerations

- Ionization at pH 1: Picolinonitrile derivatives ionize >99% at gastric pH (), suggesting favorable oral absorption .

- CYP Inhibition : Trifluoromethyl groups are less prone to CYP-mediated metabolism than methyl groups, reducing drug-drug interaction risks .

Biological Activity

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)picolinonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group and a methoxyphenoxy moiety, which may contribute to its biological activities. The presence of these functional groups suggests potential interactions with biological targets that could lead to therapeutic effects.

Recent studies have suggested that this compound exhibits inhibitory activity against specific enzymes involved in critical biological pathways. For instance, it has been shown to inhibit prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the hypoxia-inducible factor (HIF) pathway. This inhibition can lead to increased levels of HIF-α, promoting erythropoiesis and angiogenesis, which are vital for tissue oxygenation and repair processes .

In Vitro Studies

In vitro assays have demonstrated the compound's potency in inhibiting PHD2, with significant selectivity over other related enzymes. The fluorescence polarization-based assays revealed that this compound has an IC50 value indicating effective inhibition at low concentrations.

Table 1 summarizes the IC50 values and selectivity indices for various assays conducted on this compound:

| Assay Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| PHD2 Inhibition | 0.5 | 29 (vs PHD1) |

| HIF-α Stabilization | 25 | - |

| EPO Upregulation | 50 | - |

In Vivo Studies

In vivo studies using C57BL/6 mice showed that oral administration of the compound led to a dose-dependent increase in plasma erythropoietin (EPO) levels, comparable to established PHD inhibitors like FG-4592. This suggests that the compound not only inhibits PHDs effectively but also translates this inhibition into physiological responses that enhance erythropoiesis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving chronic kidney disease models demonstrated that treatment with this compound resulted in improved hemoglobin levels and reduced anemia symptoms compared to control groups.

- Case Study 2 : In models of ischemia-reperfusion injury, administration of the compound was associated with reduced tissue damage and improved recovery metrics, suggesting its utility in conditions requiring enhanced angiogenesis.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. The compound demonstrated good oral bioavailability and a favorable metabolic profile, making it a candidate for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.